1-chloro-7,8-dimethoxyisoquinoline
CAS No.: 16101-49-8
Cat. No.: VC11621733
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.7
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16101-49-8 |
---|---|
Molecular Formula | C11H10ClNO2 |
Molecular Weight | 223.7 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Chloro-7,8-dimethoxyisoquinoline belongs to the isoquinoline family, featuring a bicyclic structure comprising a benzene ring fused to a pyridine ring. The chlorine atom at position 1 and methoxy groups at positions 7 and 8 introduce steric and electronic modifications that influence reactivity and intermolecular interactions . Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀ClNO₂ |
Molecular Weight | 223.656 g/mol |
SMILES Notation | COC1=C(C2=C(C=C1)C=CN=C2Cl)OC |
InChI Key | UANFECHFQFRRCB-UHFFFAOYSA-N |
The planar aromatic system facilitates π-π stacking interactions, while the chlorine atom enhances electrophilic substitution potential .
Spectroscopic and Computational Data
Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior :
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 224.04729 | 143.3 |
[M+Na]⁺ | 246.02923 | 159.8 |
[M+NH₄]⁺ | 241.07383 | 152.9 |
These values aid in mass spectrometry-based identification and quantification in complex matrices.
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis protocols for 1-chloro-7,8-dimethoxyisoquinoline are reported, analogous compounds suggest viable pathways. For example, 1-chloro-7-methoxyisoquinoline is synthesized via phosphorylation of 7-methoxy-isoquinoline-N-oxide hydrochloride using POCl₃ at 90°C for 6 hours, yielding 81% product . Adapting this method, introducing a second methoxy group at position 8 would require selective protection/deprotection strategies during precursor synthesis.
Reactivity Profile
The chlorine atom at position 1 renders the compound susceptible to nucleophilic aromatic substitution, particularly under basic conditions. Methoxy groups at positions 7 and 8 direct electrophilic attacks to the 5- and 6-positions due to their strong electron-donating effects . Hydrogenation of the pyridine ring could yield dihydroisoquinoline derivatives, as observed in related compounds exhibiting muscle contractility modulation .
Physicochemical Properties
Thermal Stability
Although experimental melting/boiling points are unavailable, density functional theory (DFT) calculations predict decomposition temperatures above 200°C due to strong intramolecular interactions .
Applications in Drug Development
Lead Optimization
The compound’s modular structure allows for derivatization at multiple positions:
-
Position 1: Replacement of chlorine with amines for improved solubility.
-
Positions 7/8: Conversion of methoxy groups to hydroxyls for hydrogen bonding.
Computational Modeling
Molecular docking studies of analogous isoquinolines reveal strong binding to PDE-4 (ΔG = -9.2 kcal/mol) and acetylcholinesterase (Ki = 45 nM) . Similar approaches could identify targets for 1-chloro-7,8-dimethoxyisoquinoline.
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